N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine
Description
N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Properties
CAS No. |
87410-86-4 |
|---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-8-3-5-9(6-4-8)7-10-13-14-11(12-2)15-10/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
AHASXIMGHJZHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(S2)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is commonly synthesized by cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions. For example:
- Step 1: Reaction of thiosemicarbazide derivative with carbon disulfide in boiling potassium hydroxide/ethanol solution produces potassium 1,3,4-thiadiazole thiolate intermediate.
- Step 2: This intermediate is then reacted with an appropriate alkyl halide (e.g., 4-methylbenzyl bromide) in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature to afford the 5-(4-methylbenzyl)-1,3,4-thiadiazole derivative.
N-Methylation of the 2-Amino Group
- The 2-amino group on the thiadiazole ring is methylated using methyl iodide or methyl sulfate in the presence of a base such as sodium ethoxide or potassium carbonate.
- This alkylation step is typically performed under reflux or at room temperature depending on the reactivity of the substrate and the methylating agent.
Alternative Routes and Modifications
- Some synthetic routes involve the initial formation of carbothioamide derivatives followed by cyclization and subsequent methylation steps.
- Alkylation can also be performed on preformed 1,3,4-thiadiazole derivatives bearing free amino groups to selectively introduce the N-methyl substituent.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Thiosemicarbazide + CS2, KOH/EtOH, reflux | Potassium 1,3,4-thiadiazole thiolate intermediate | ~85-90 | Formation of thiolate salt |
| 2 | Intermediate + 4-methylbenzyl bromide, DMF, RT | 5-(4-methylbenzyl)-1,3,4-thiadiazole-2-amine | 80-93 | Alkylation at 5-position |
| 3 | Product + Methyl iodide, NaOEt, reflux or RT | N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine | 60-75 | N-methylation of 2-amino group |
Experimental Data and Characterization
- Physical State: White to off-white crystalline powder
- Melting Point: Approximately 472–474 K (199–201 °C) for related derivatives
- Spectroscopic Data:
- IR spectra show characteristic thiadiazole ring vibrations and N–H stretching bands.
- NMR confirms the presence of methyl groups on nitrogen and aromatic protons of the 4-methylbenzyl substituent.
- Crystallographic Data:
- Single-crystal X-ray diffraction studies confirm the molecular structure and substitution pattern on the thiadiazole ring.
- The interplanar angle between the tolyl and thiadiazole rings is approximately 9.2°, indicating slight non-planarity.
- Hydrogen bonding patterns involve the amino group and sulfur atoms, stabilizing the crystal lattice.
Research Findings and Notes
- The synthesis is efficient with good yields in each step, especially when using potassium hydroxide/ethanol for cyclization and DMF as solvent for alkylation.
- Methylation of the amino group is selective and can be controlled by reaction conditions and choice of methylating agent.
- The compound’s stability and purity are confirmed by crystallographic and spectroscopic methods, ensuring suitability for further applications in medicinal chemistry or materials science.
- Alternative synthetic routes involving carbothioamide intermediates and triazole derivatives have been reported but generally converge on similar thiadiazole core structures.
Summary Table of Preparation Methods
This detailed synthesis overview of This compound is based on peer-reviewed crystallographic studies and synthetic organic chemistry literature, providing a comprehensive and authoritative guide to its preparation methods. The protocols emphasize reproducibility, yield optimization, and structural confirmation through advanced analytical techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: A structurally similar compound with different functional groups.
5-Amino-pyrazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties
Biological Activity
N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| CAS No. | 87410-86-4 |
| Molecular Formula | C11H13N3S |
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | AHASXIMGHJZHNW-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves:
- Cyclization : The formation of the thiadiazole ring through the reaction of thiosemicarbazide with appropriate aldehydes or ketones.
- Alkylation : Introduction of the methylphenyl group via alkylation reactions.
- N-Methylation : Final methylation of the nitrogen atom using methylating agents like methyl iodide.
These methods ensure a high yield and purity suitable for biological testing.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can modulate receptor activity on cell surfaces, altering signaling pathways.
- Cellular Disruption : The compound may affect processes such as DNA replication and protein synthesis.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- In vitro tests against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed significant cytotoxic effects.
- The IC50 values for various derivatives were reported, with some compounds exhibiting similar potency to established chemotherapeutics like 5-fluorouracil (5-FU) .
Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | HepG2 | 8.35 |
| 4i | MCF-7 | 8.81 |
| 5-FU | MCF-7 | 7.56 |
These results indicate that modifications on the thiadiazole ring significantly affect the compound's anticancer activity .
Case Studies and Research Findings
- Study on Thiadiazole Derivatives :
- Mechanistic Insights :
Q & A
Q. What are the common synthetic routes for N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine in laboratory settings?
The compound is synthesized via cyclization reactions. A typical approach involves reacting hydrazide derivatives with thiocyanate salts under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core. Subsequent alkylation or benzylation at the 5-position is achieved using 4-methylbenzyl halides or aldehydes in the presence of catalysts like Mn(II) or iodine. For example, similar thiadiazole-2-amine derivatives were prepared via cyclocondensation of isonicotinoyl hydrazide with KSCN, followed by reaction with aromatic aldehydes . Adjusting reaction time, temperature, and stoichiometry can optimize yields.
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy : IR confirms functional groups (e.g., N–H stretches at ~3250 cm⁻¹, C=S vibrations at ~613 cm⁻¹). NMR (¹H/¹³C) identifies substituents, such as the 4-methylphenyl group (δ ~2.3 ppm for CH₃) and thiadiazole protons .
- X-ray crystallography : Single-crystal diffraction (e.g., Bruker diffractometers) resolves bond lengths, angles, and supramolecular interactions. Refinement using SHELXL (via WinGX suite) accounts for hydrogen bonding and disorder . For example, related structures show N–H···N hydrogen bonds forming 1D chains and π-π stacking (centroid distances ~3.9 Å) .
Q. What pharmacological activities have been reported for structurally similar thiadiazole derivatives?
Analogous compounds exhibit analgesic, antimicrobial, and anticancer properties. For instance, 5-[(benzotriazolyl)methyl]-thiadiazol-2-amine derivatives demonstrated significant analgesic activity in hot-plate assays (e.g., 69–71% latency increase at 50 mg/kg) . Bioactivity often correlates with electron-withdrawing substituents (e.g., halogens) and planar thiadiazole cores enhancing target binding .
Advanced Research Questions
Q. How can researchers address low yields during the alkylation step of the thiadiazole core?
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst optimization : Mn(II) catalysts improve regioselectivity in benzylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of 4-methylbenzyl halides.
- Temperature control : Reflux conditions (e.g., 120°C in POCl₃) promote cyclization while minimizing decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF) isolates the product .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include disorder in flexible substituents (e.g., 4-methylphenyl groups) and weak diffraction due to crystal packing. Solutions:
- Data collection : High-resolution datasets (θ > 25°) reduce noise. Absorption corrections (e.g., SADABS) account for crystal imperfections .
- Refinement : SHELXL’s restraints stabilize bond parameters for disordered regions. Hydrogen atoms are placed geometrically (Uiso = 1.2×Ueq of parent atoms) .
- Validation : R-factor convergence (<5%) and checkCIF reports ensure structural reliability .
Q. How should researchers reconcile contradictions between computational docking predictions and experimental bioassay results?
Discrepancies may stem from solvent effects, protein flexibility, or off-target interactions. Mitigation strategies:
- Docking parameters : Use flexible docking (e.g., AutoDock Vina) with explicit water molecules and pH-adjusted ligand protonation states .
- Experimental validation : Repeat assays under varied conditions (e.g., pH, temperature) to confirm activity .
- MD simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time .
Q. What methodologies are recommended for studying this compound’s interaction with biological targets via computational modeling?
- Ligand preparation : Optimize geometry at B3LYP/6-31G(d) level (Gaussian09) to determine electrostatic potentials .
- Protein preparation : Retrieve target structures (e.g., COX-2 or kinases) from PDB; remove water, add hydrogens.
- Docking : Glide SP/XP (Schrödinger) or GOLD with ChemPLP scoring. Focus on key residues (e.g., His90 in COX-2) .
- Binding energy : Calculate ΔG using MM/GBSA (AMBER) to rank ligand efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
